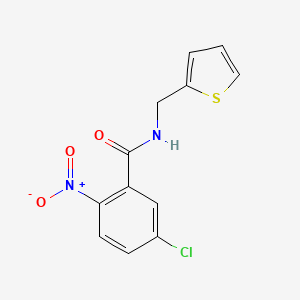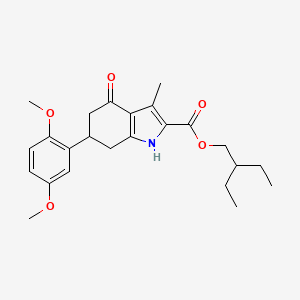![molecular formula C19H21N3O2S2 B4537737 2-mercapto-6-methyl-3-[2-(4-morpholinyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4537737.png)
2-mercapto-6-methyl-3-[2-(4-morpholinyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves cyclization of thienylthioureas in acidic medium or by reacting amino-thiophenes with different aldehydes and ketones. This process often yields compounds with notable analgesic, anti-inflammatory, and antimicrobial activities. For instance, 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters have been synthesized for pharmacological screening, showcasing significant antimicrobial activity among the synthesized thienylthioureas (Devani et al., 1976).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is crucial for their biological activity. Single crystal X-ray structure analysis has confirmed the S-alkylation in these compounds, which is essential for their antimicrobial activity. For instance, a compound exhibited activity towards S. aureus, indicating the importance of molecular structure in biological interactions (Attia et al., 2014).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, which can modify their chemical and biological properties. The ability to undergo such diverse chemical reactions makes these compounds versatile intermediates in the synthesis of pharmacologically active molecules. For example, reaction with alkyl- and arylhydrazines forms modified thieno[2,3-d]pyrimidines, illustrating the compound's reactivity and potential for generating derivatives with varied biological activities (Tumkevičius, 1994).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and photostability, are crucial for their formulation and therapeutic application. Studies have shown that some derivatives exhibit solid-state photostability, making them suitable for drug development. For example, derivatives with thiosemicarbazide and 1,3,4-thiadiazole moieties were evaluated for their cytotoxic effects on cancer cell lines, demonstrating the significance of physical properties in their pharmacological efficacy (Mavrova et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, play a pivotal role in their biological activities. The introduction of various substituents can enhance their antimicrobial, anti-inflammatory, and anticancer activities. For instance, the synthesis of novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones has shown analgesic and anti-inflammatory properties, emphasizing the impact of chemical properties on biological activity (Alagarsamy et al., 2007).
Propriétés
IUPAC Name |
6-methyl-3-(2-morpholin-4-ylethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-15(14-5-3-2-4-6-14)16-17(26-13)20-19(25)22(18(16)23)8-7-21-9-11-24-12-10-21/h2-6H,7-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCULICMKZRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CCN3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-[2-(morpholin-4-yl)ethyl]-5-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4537656.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4537658.png)
![methyl [(4-propoxy-2-pyrimidinyl)thio]acetate](/img/structure/B4537664.png)
![1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4537678.png)
![N-(4-chlorobenzyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4537690.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4537702.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4537708.png)


![N-(4-butylphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4537722.png)
![4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4537730.png)
![N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4537743.png)
![2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4537745.png)
